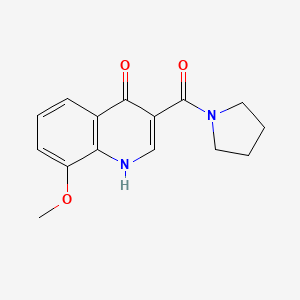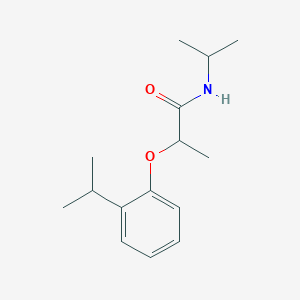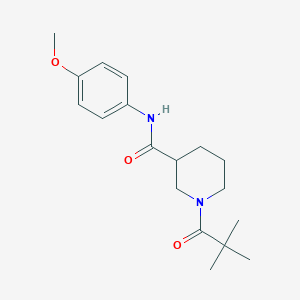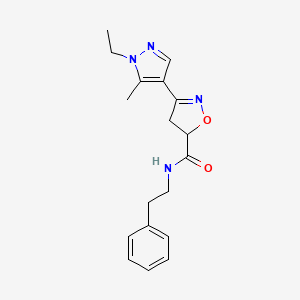![molecular formula C16H24N2O5S B4519908 N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4519908.png)
N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide
Overview
Description
N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide is a useful research compound. Its molecular formula is C16H24N2O5S and its molecular weight is 356.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 356.14059304 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrochemical Properties
- Anodic Methoxylation of Piperidine Derivatives : Research by Golub and Becker (2015) investigated the anodic methoxylation of N-sulfonyl piperidines, providing insights into the electrochemical properties and reactions of similar compounds (Golub & Becker, 2015).
Pharmacological Properties
- Serotonin Receptor Agonists : Sonda et al. (2004) synthesized a series of benzamide derivatives, including piperidine derivatives with a phenylsulfonyl group, exhibiting potential as serotonin receptor agonists and prokinetic agents (Sonda et al., 2004).
Synthesis and Derivative Creation
- Synthesis of N-acylaminoalkyl Sulfones : Adamek et al. (2014) developed a method for synthesizing N-acylaminoalkyl sulfones, which could include derivatives of N-(2-methoxyethyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide (Adamek et al., 2014).
Medicinal Chemistry and Drug Design
- Sulfur-Nitrogen Chemistry in Drug Development : Davis (2006) explored the role of sulfur-nitrogen compounds, including sulfinimines and N-sulfonyloxaziridines, in the synthesis of biologically active compounds. This research is relevant to the medicinal applications of N-sulfonyl piperidine derivatives (Davis, 2006).
Enantioselective Catalysis
- Catalytic Applications in Organic Synthesis : Wang et al. (2006) discussed the use of N-formamides derived from l-piperazine-2-carboxylic acid, which includes sulfonyl group modifications, as catalysts in the hydrosilylation of N-aryl imines. This highlights the potential of N-sulfonyl piperidine derivatives in enantioselective catalysis (Wang et al., 2006).
Biological Activity and Therapeutics
- Antitumor Activity of Sulfonamides : Owa et al. (2002) studied sulfonamide-based antitumor agents, illuminating the therapeutic potential of N-sulfonyl piperidine derivatives in cancer treatment (Owa et al., 2002).
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-(4-methoxyphenyl)sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-22-11-9-17-16(19)13-4-3-10-18(12-13)24(20,21)15-7-5-14(23-2)6-8-15/h5-8,13H,3-4,9-12H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQRJXGFRZHWFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-chloro-N-[2-(2-methoxyphenyl)ethyl]-5-(1H-tetrazol-1-yl)benzamide](/img/structure/B4519840.png)



![1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-diphenylethanone](/img/structure/B4519879.png)

![4-{6-[4-(diphenylacetyl)-1-piperazinyl]-4-pyrimidinyl}morpholine](/img/structure/B4519892.png)
![3-Ethyl-6-[4-(4-methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4519901.png)
![{[(3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl)acetyl]amino}(phenyl)acetic acid](/img/structure/B4519915.png)


